molecular formula C9H8N2O B073762 3-Methyl-5-phenyl-1,2,4-oxadiazole CAS No. 1199-00-4

3-Methyl-5-phenyl-1,2,4-oxadiazole

Cat. No. B073762
CAS RN: 1199-00-4
M. Wt: 160.17 g/mol
InChI Key: ZTWRWSTUMWZTAU-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a class of compounds known as oxadiazoles, which are five-membered heterocyclic scaffolds containing an oxygen and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-phenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The molecule has a molecular weight of 160.1726 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-5-phenyl-1,2,4-oxadiazole are not detailed in the search results, oxadiazole derivatives have been synthesized through various chemical reactions .


Physical And Chemical Properties Analysis

3-Methyl-5-phenyl-1,2,4-oxadiazole is a solid substance . Its molecular weight is 160.1726 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Anti-infective Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Method: The treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
    • Results: The synthesized 1,2,4-oxadiazoles showed potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
  • Agricultural Biological Activities

    • Field: Agricultural Chemistry
    • Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
    • Results: Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Antibacterial and Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antibacterial and antifungal agents .
    • Method: The treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
    • Results: The synthesized 1,2,4-oxadiazoles showed potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
  • Anticonvulsant and Anti-inflammatory Activities

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anticonvulsant and anti-inflammatory agents .
    • Results: The synthesized 1,2,4-oxadiazoles showed potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
  • Antineoplastic and Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antineoplastic and anticancer agents .
    • Results: The synthesized 1,2,4-oxadiazoles showed potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
  • Antioxidant and Analgesic Properties

    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as antioxidant and analgesic agents .
    • Results: The synthesized 1,2,4-oxadiazoles showed potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .

Safety And Hazards

Safety information for 3-Methyl-5-phenyl-1,2,4-oxadiazole indicates that it may cause skin burns and eye damage . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Oxadiazoles, including 3-Methyl-5-phenyl-1,2,4-oxadiazole, are of interest in the field of drug discovery due to their versatility and important pharmacological properties . Future research may focus on the synthesis and pharmacological evolution of 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

3-methyl-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWRWSTUMWZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152612
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenyl-1,2,4-oxadiazole

CAS RN

1199-00-4
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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